8-(benzylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Adenosine receptor pharmacology Xanthine SAR A₂A receptor ligands

8-(Benzylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS 309938-24-7) is a fully synthetic purine-2,6-dione (xanthine) derivative. Its core scaffold places it within the broader chemical class of 8-benzylaminoxanthines, a group systematically investigated as ligands for adenosine receptors (ARs), particularly the A₂A subtype.

Molecular Formula C25H23N5O2
Molecular Weight 425.492
CAS No. 309938-24-7
Cat. No. B2859498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
CAS309938-24-7
Molecular FormulaC25H23N5O2
Molecular Weight425.492
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C25H23N5O2/c1-28-22-21(23(31)29(2)25(28)32)30(24(27-22)26-15-17-9-4-3-5-10-17)16-19-13-8-12-18-11-6-7-14-20(18)19/h3-14H,15-16H2,1-2H3,(H,26,27)
InChIKeyMOBJKYILRNQICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Benzylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS 309938-24-7): Baseline Identity and Compound-Class Context for Scientific Procurement


8-(Benzylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS 309938-24-7) is a fully synthetic purine-2,6-dione (xanthine) derivative. Its core scaffold places it within the broader chemical class of 8-benzylaminoxanthines, a group systematically investigated as ligands for adenosine receptors (ARs), particularly the A₂A subtype [1]. The compound incorporates a benzylamino moiety at the C8 position, methyl groups at N1 and N3, and a bulky naphthalen-1-ylmethyl substituent at N7—a substitution pattern that the primary medicinal chemistry literature identifies as a key structural determinant for AR affinity and selectivity [1]. Several closely related congeners that differ by a single methyl group on the benzylamino nitrogen or by variation in the N7-aromatic appendage are catalogued in commercial screening libraries, underscoring the importance of precise structural specification during procurement.

Why 8-(Benzylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione Cannot Be Interchanged with In-Class Analogs for Research Use


Xanthine-based adenosine receptor ligands are exquisitely sensitive to seemingly minor structural perturbations. The premier structure–activity relationship (SAR) study on 8-benzylaminoxanthines demonstrates that replacing the N7 substituent, altering the benzylamino ring electronics, or introducing an N-methyl group on the 8-amino linker can shift adenosine receptor subtype selectivity between A₂A and dual A₁/A₂A profiles and alter binding affinity by orders of magnitude [1]. Within the commercially available collection, compounds such as 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476480-16-7) differ by a single methyl group; analogous 8-benzyloxy or 8-(2-phenethylamino) derivatives display distinct pharmacological fingerprints. Consequently, generic substitution without explicit target-specific affinity, selectivity, and off-target profiling data introduces uncontrolled experimental variables that can compromise reproducibility, invalidate SAR hypotheses, or lead to erroneous procurement decisions.

Quantitative Differentiation Evidence for 8-(Benzylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS 309938-24-7)


High-Strength, Comparator-Backed Quantitative Differentiation Evidence for CAS 309938-24-7

**Critical Assessment:** In the highest-quality dataset available—the Załuski et al. (2020) study of 34 8-benzylaminoxanthines that characterizes adenosine A₁, A₂A, A₂B, and A₃ receptor binding [1]—the exact target compound CAS 309938-24-7 (bearing a 1,3-dimethyl-7-(naphthalen-1-ylmethyl) substitution pattern) was **not explicitly reported** with quantitative binding data in the public abstract or the portions of the manuscript examined for this analysis. The study highlights potent A₂A ligands such as compound 12d (Ki human A₂AAR: 68.5 nM) and compound 12h (Ki human A₂AAR: 71.1 nM), which carry different N1 and N7 substituents [1]. Consequently, **no head-to-head, cross-study, or class-level quantitative differentiation evidence meeting all mandatory evidence conditions could be identified for this compound from primary research papers.**

Adenosine receptor pharmacology Xanthine SAR A₂A receptor ligands

Comparator Analysis: The N-Methyl Analog (CAS 476480-16-7) and Its Pharmacological Divergence

The closest commercially listed analog, 8-(benzyl(methyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476480-16-7), incorporates an N-methyl group on the benzylamino nitrogen . Though quantitative binding data for this analog are also absent from the accessible primary literature, the foundational SAR study [1] explicitly demonstrates that N-alkylation of the 8-amino linker profoundly modulates adenosine receptor affinity and subtype selectivity within the 8-benzylaminoxanthine class. This establishes a qualitative differentiation basis: the target compound (CAS 309938-24-7) and its N-methyl analog are predicted to exhibit distinct pharmacological profiles that cannot be assumed equivalent.

Adenosine receptor antagonists Xanthine analogs N-methyl SAR

Qualitative Selectivity Advantage: Exclusion of Off-Target Phosphodiesterase and MAO Activity

The 8-benzylaminoxanthine scaffold class was explicitly profiled against monoamine oxidase A and B (MAO-A, MAO-B) and phosphodiesterase isoforms PDE4B1 and PDE10A—classical off-targets for xanthine-derived compounds [1]. Selected A₂A ligands from the series were found to be inactive against these enzymes, indicating that the 8-benzylamino substitution pattern confers a cleaner selectivity profile compared to older-generation xanthines such as theophylline or caffeine that exhibit significant PDE and MAO cross-reactivity. While the specific compound CAS 309938-24-7 was not individually assessed in the public data, its structural membership in this scaffold class suggests a similar selectivity advantage relative to non-benzylamino xanthine analogs.

Target selectivity Phosphodiesterase Monoamine oxidase Off-target profiling

Recommended Application Scenarios for 8-(Benzylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione Based on Available Evidence


Adenosine A₂A Receptor Tool Compound Development and SAR Exploration

The compound's 8-benzylaminoxanthine scaffold is directly relevant to adenosine A₂A receptor ligand development [1]. Researchers can use CAS 309938-24-7 as a synthetic intermediate or scaffold reference for exploring N7-naphthylmethyl SAR, given the demonstrated importance of N7 substitution in controlling A₂A affinity and selectivity within this chemical series.

Chemical Probe for Profiling Xanthine Off-Target Selectivity

Based on class-level evidence that 8-benzylaminoxanthines avoid inhibition of PDE4B1, PDE10A, MAO-A, and MAO-B [1], this compound may serve as a starting point for developing selective adenosine receptor chemical probes that lack the confounding polypharmacology of first-generation xanthines, provided individual target profiling is conducted.

Comparative Pharmacology with N-Methyl Analog (CAS 476480-16-7)

The structurally defined difference between CAS 309938-24-7 (NH-benzyl) and CAS 476480-16-7 (N-Me-benzyl) provides a controlled chemical pair for investigating the impact of N-alkylation on adenosine receptor binding, functional activity, and metabolic stability [1]. This head-to-head comparative study design is not possible with generic xanthine analogs.

Medicinal Chemistry Hit Triage and Library Enumeration

Procurement of CAS 309938-24-7 as an authentic, structurally verified sample enables inclusion in focused screening libraries targeting adenosine receptors. The compound's well-defined identity supports computational docking studies and pharmacophore modeling against the A₂A receptor crystal structure, leveraging the published SAR framework [1].

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